2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethylamino Group: The pyrazole ring is then substituted with a dimethylamino group using a suitable alkylating agent.
Attachment of the Phenol Group: The substituted pyrazole is then reacted with a phenol derivative to form the final compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;acetate
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;phosphate
Uniqueness
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.
Properties
CAS No. |
1856095-41-4 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16;/h3-7,16H,8H2,1-2H3,(H,13,14);1H |
InChI Key |
HNJBWYCGIUJALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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